N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-6-yl)acetamide
Description
N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-6-yl)acetamide (CAS: 856065-29-7) is a naphthodioxin-derived acetamide featuring a fused naphthalene-dioxane ring system with an acetamide group at the 6-position . Its molecular formula is C₁₄H₁₃NO₃, and it serves as a structural template for derivatives with applications in pharmaceuticals and materials science.
Properties
Molecular Formula |
C14H13NO3 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
N-(2,3-dihydrobenzo[g][1,4]benzodioxin-6-yl)acetamide |
InChI |
InChI=1S/C14H13NO3/c1-9(16)15-12-4-2-3-10-7-13-14(8-11(10)12)18-6-5-17-13/h2-4,7-8H,5-6H2,1H3,(H,15,16) |
InChI Key |
ZIXPFXCARYBUNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC2=CC3=C(C=C21)OCCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-6-yl)acetamide typically involves the following steps:
Formation of the Naphthodioxane Ring: The naphthodioxane ring can be synthesized through a Johnson–Corey–Chaykovsky reaction, which involves the treatment of 2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbaldehyde with sulfur ylides.
Introduction of the Acetamide Group: The acetamide group can be introduced through an acylation reaction, where the naphthodioxane derivative is treated with acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthodioxane ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydro derivatives.
Substitution Products: Various substituted naphthodioxane derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds derived from the naphtho[2,3-b][1,4]dioxin structure. For instance, derivatives of N-(2,3-dihydronaphtho[2,3-b][1,4]dioxin-6-yl)acetamide have been evaluated for their effectiveness against resistant bacterial strains such as Staphylococcus aureus and Mycobacterium tuberculosis.
- Case Study: Antibacterial Efficacy
- A study demonstrated that certain benzodioxane derivatives exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and M. tuberculosis .
- The mechanism of action involves the inhibition of bacterial cell division by targeting the FtsZ protein, a critical component in bacterial cytokinesis.
Anticancer Potential
There is emerging evidence suggesting that compounds related to this compound may also possess anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms.
- Case Study: Cytotoxicity Assays
- In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
- The cytotoxic effects were attributed to the activation of apoptotic pathways and disruption of mitochondrial function.
Synthetic Methodologies
The synthesis of this compound involves several key steps that enhance its functionalization and yield.
Synthetic Routes
The compound can be synthesized through various chemical reactions involving starting materials like naphthalenes and dioxanes.
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Alkylation | Ethyl 2,3-dibromopropionate | Formation of naphthodioxane ring |
| 2 | Hydrolysis | Mild acidic conditions | Conversion to corresponding amide |
| 3 | Functionalization | LiAlH4 reduction | Formation of alcohol intermediate |
| 4 | Acetylation | Acetic anhydride | Final product: this compound |
Characterization Techniques
Characterization of the synthesized compound is crucial for confirming its structure and purity.
- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure through chemical shifts.
- High-Performance Liquid Chromatography (HPLC) : Used to assess the purity of the synthesized compound.
- Mass Spectrometry (MS) : Helps in determining the molecular weight and confirming the molecular formula.
Mechanism of Action
The mechanism of action of N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-6-yl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Features of Analogous Compounds
Spectroscopic and Physicochemical Properties
Table 2: Comparative Spectroscopic Data
Functional and Application-Based Differences
- Electron-Transport Materials : Compounds like CDDPI () with carbazole/imidazole groups exhibit high electroluminescent efficiency (EQE: 19.2%), unlike the target compound, which lacks extended π-conjugation .
- Kinase Inhibitors : Thioether-linked analogs (e.g., 537667-95-1) show enhanced binding to CDK9 due to sulfur-mediated hydrophobic interactions, a feature absent in the parent acetamide .
- Antimicrobial Activity : Triazole derivatives (6a-c) demonstrate moderate antifungal activity (MIC: 8–32 µg/mL), attributed to the triazole’s ability to disrupt microbial membranes .
Biological Activity
N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-6-yl)acetamide, also known by its CAS number 856065-29-7, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 243.258 g/mol. Its chemical structure features a naphtho[2,3-b][1,4]dioxin core substituted with an acetamide group.
| Property | Value |
|---|---|
| Molecular Formula | C14H13NO3 |
| Molecular Weight | 243.258 g/mol |
| Density | 1.3±0.1 g/cm³ |
| Boiling Point | 493.9±24.0 °C at 760 mmHg |
| Flash Point | 252.5±22.9 °C |
| LogP | 1.98 |
Antimicrobial Properties
Research indicates that compounds related to this compound exhibit significant antimicrobial activity. A study focusing on benzodioxane derivatives found that similar structures demonstrated potent antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative organisms .
The biological activity of this compound may be attributed to its ability to modulate cytochrome P450 enzymes (CYPs), which play a crucial role in the metabolism of drugs and other xenobiotics. The interaction with these enzymes can lead to altered drug metabolism and potential therapeutic effects or toxicities .
Cytotoxicity Studies
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.
Study 1: Antibacterial Activity
A study conducted by researchers at a university evaluated the antibacterial efficacy of several naphtho-dioxin derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound showed effective inhibition zones in agar diffusion assays .
Study 2: Cytotoxic Effects on Cancer Cells
In a laboratory setting, this compound was tested for its cytotoxic effects on human breast cancer cell lines (MCF-7). The findings revealed that the compound induced significant cell death at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed that this effect was primarily due to apoptosis induction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
